![molecular formula C10H15NOS2 B1474448 (1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol CAS No. 1932670-70-6](/img/structure/B1474448.png)
(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol
Descripción general
Descripción
(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol, or (1S,2S)-2-methylthiazol-4-ylsulfanylcyclohexan-1-ol, is a novel organic compound with a wide range of potential applications in the fields of chemistry and biochemistry. It is a cyclic compound with a thiazole ring, a methyl group, and a sulfanyl group. The compound has been studied extensively for its unique chemical and physical properties, and its potential for use in a variety of applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound (1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol, due to its complex structure involving a thiazolyl group and a cyclohexanol moiety, can be presumed to have applications in the synthesis of various heterocyclic compounds. Research on similar thiazole derivatives highlights their versatility in chemical reactions and potential for producing compounds with significant pharmacological activities. For instance, thiazole and thiadiazole derivatives have been synthesized for their pharmacological properties, including antimicrobial activities (Gouda et al., 2010). Furthermore, thiazole derivatives have been involved in reactions leading to the formation of compounds with potential as CNS agents, emphasizing the chemical utility of thiazole-containing compounds in medicinal chemistry (Maliszewska-Guz et al., 2005).
Antimicrobial and Anticancer Applications
Thiazole derivatives have shown a wide range of biological activities. The structural motif of (1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol suggests potential for antimicrobial and anticancer applications. Studies have demonstrated that thiazole-containing compounds can act as potent antimicrobial agents with a broad spectrum of activity against various bacterial and fungal strains. For example, novel thiazolidin-4-one derivatives bearing a sulfonamide moiety were synthesized and evaluated for their antimicrobial properties, showcasing the importance of thiazole derivatives in developing new antimicrobial agents (Darwish et al., 2014). Additionally, certain thiazole derivatives have been studied for their cytotoxicity against cancer cell lines, indicating their potential in anticancer drug development (Shaaban et al., 2014).
Propiedades
IUPAC Name |
(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS2/c1-7-6-13-10(11-7)14-9-5-3-2-4-8(9)12/h6,8-9,12H,2-5H2,1H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYXFZOXMJJRTO-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)S[C@H]2CCCC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







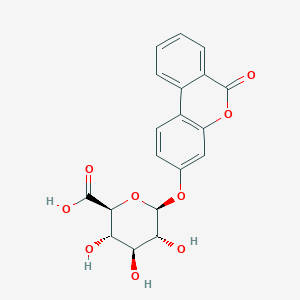
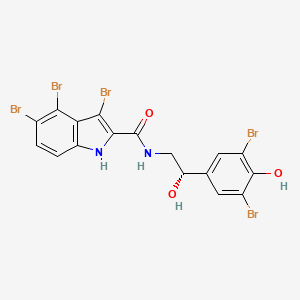

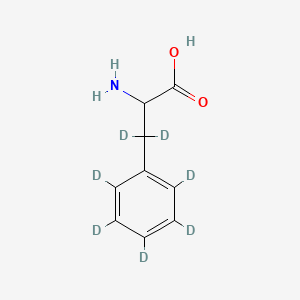
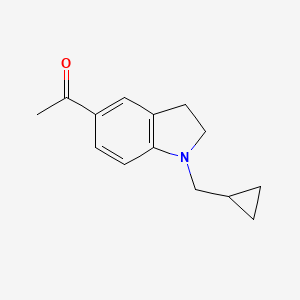
![4-[(1R,2R)-2-hydroxycyclopentyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1474379.png)
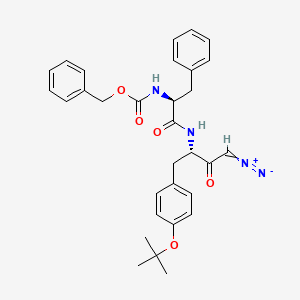
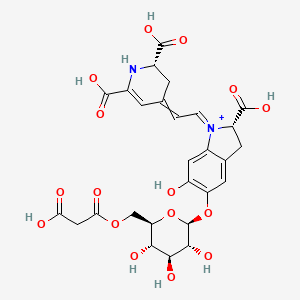
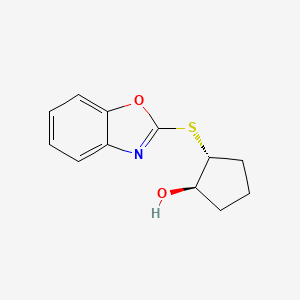
![(1R,2R)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474387.png)